

Spectroscopic Profile of Erucyl Alcohol: A Comprehensive ^1H and ^{13}C NMR Guide

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Compound of Interest

Compound Name: *Erucyl alcohol*

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This in-depth technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **erucyl alcohol** ((Z)-docos-13-en-1-ol). The information presented herein is intended to support research, development, and quality control activities involving this long-chain unsaturated fatty alcohol. This document details experimental protocols for data acquisition and presents the spectral data in a clear, tabular format for ease of reference and comparison.

^1H and ^{13}C NMR Spectroscopic Data

The following tables summarize the proton and carbon-13 NMR chemical shifts, multiplicities, and assignments for the key functional groups within the **erucyl alcohol** molecule.

Table 1: ^1H NMR Spectroscopic Data for Erucyl Alcohol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.34	Multiplet	2H	-CH=CH- (Olefinic protons)
3.64	Triplet	2H	-CH ₂ -OH (Protons on carbon α to hydroxyl group)
2.01	Multiplet	4H	-CH ₂ -CH= (Allylic protons)
1.57	Quintet	2H	-CH ₂ -CH ₂ OH (Protons on carbon β to hydroxyl group)
1.28	Broad Singlet	~30H	-(CH ₂) _n - (Methylene protons in the alkyl chain)
0.88	Triplet	3H	-CH ₃ (Terminal methyl protons)

Table 2: ^{13}C NMR Spectroscopic Data for Erucyl Alcohol

Note: The following ^{13}C NMR data is based on estimations and analysis of similar long-chain unsaturated alcohols, as experimentally verified data for **erucyl alcohol** is not readily available in comprehensive spectral databases.

Chemical Shift (δ) ppm	Assignment
130.0	-CH=CH- (Olefinic carbons)
63.1	-CH ₂ -OH (Carbon bearing the hydroxyl group)
32.8	-CH ₂ -CH ₂ OH (Carbon β to the hydroxyl group)
29.7 - 29.1	-(CH ₂) _n - (Methylene carbons in the alkyl chain)
27.2	-CH ₂ -CH= (Allylic carbons)
25.7	Carbon γ to the hydroxyl group
22.7	-CH ₂ -CH ₃
14.1	-CH ₃ (Terminal methyl carbon)

Experimental Protocols

The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of **erucyl alcohol**.

1. Sample Preparation

- Sample Purity: Ensure the **erucyl alcohol** sample is of high purity and free from particulate matter.
- Solvent: Dissolve approximately 10-20 mg of **erucyl alcohol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) can be used for spectral referencing.
- Internal Standard (for Quantitative NMR): For quantitative analysis, add a precisely weighed amount of a suitable internal standard. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
- NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.

2. NMR Spectrometer and Parameters

- Instrumentation: The spectra should be acquired on a 300 MHz or higher field NMR spectrometer (e.g., Bruker AC-300).
- Temperature: Maintain a constant temperature, typically 25°C, to ensure reproducibility.

¹H NMR Acquisition:

- Pulse Sequence: A standard single-pulse sequence is typically sufficient.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is generally adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (at least 5 times the longest T₁ of the protons of interest) is necessary.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
- Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon atom. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).
- Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower natural abundance and sensitivity. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
- Relaxation Delay: For qualitative spectra, a short relaxation delay (e.g., 2 seconds) can be used. For quantitative analysis, a much longer delay (e.g., 5-10 times the longest carbon T₁) is critical to allow for full relaxation of all carbon nuclei.
- Spectral Width: A typical spectral width for ¹³C NMR is 0-220 ppm.

- Referencing: Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

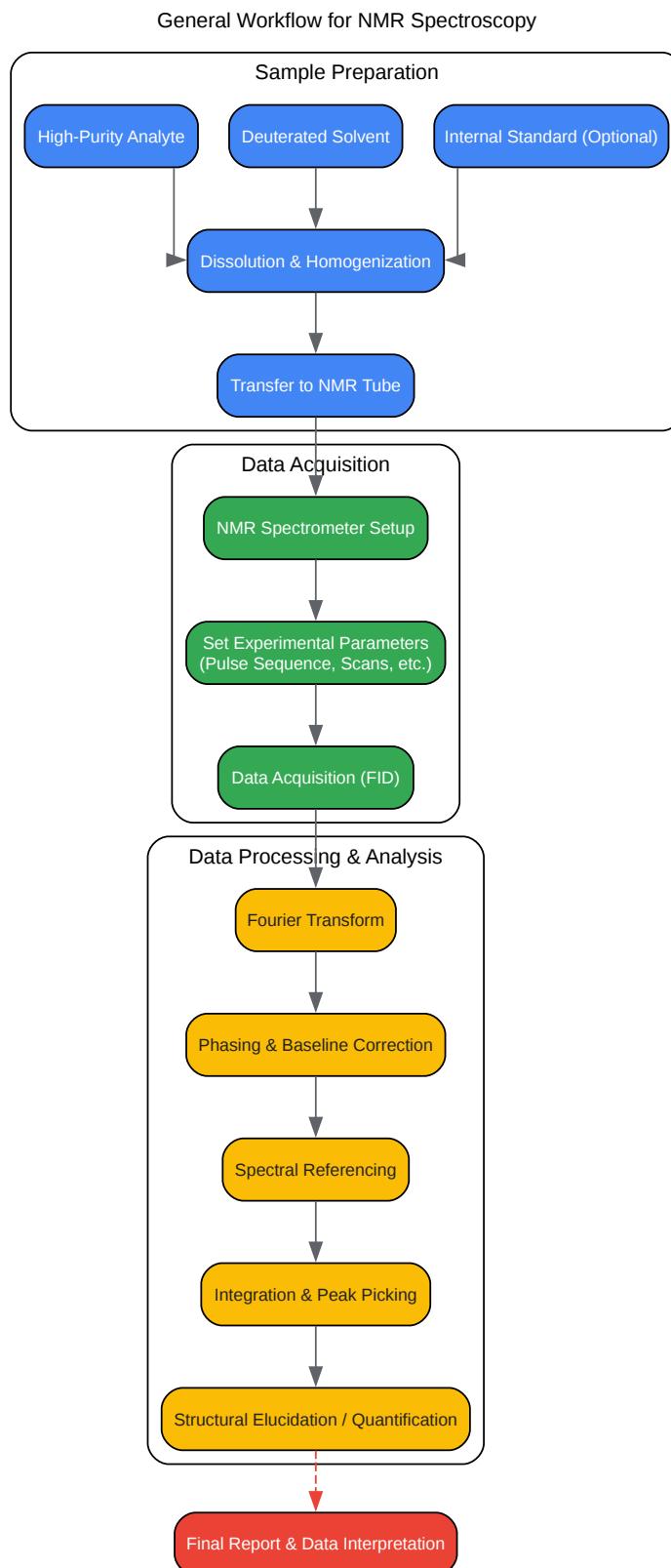
3. Data Processing

- Apodization: Apply an exponential window function to improve the signal-to-noise ratio before Fourier transformation.
- Fourier Transform: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.
- Integration: Integrate the signals to determine the relative ratios of different protons or carbons (in quantitative ^{13}C NMR).

Visualizations

The following diagrams illustrate the chemical structure of **erucyl alcohol** with NMR-relevant labeling and a general workflow for NMR spectroscopy.

Caption: Chemical structure of **erucyl alcohol** with key NMR assignments.



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Caption: General workflow of an NMR spectroscopy experiment.

- To cite this document: BenchChem. [Spectroscopic Profile of Erucyl Alcohol: A Comprehensive ¹H and ¹³C NMR Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1231324#h-and-c-nmr-spectroscopic-data-for-erucyl-alcohol>]

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